Eszopiclone

Catalog No.
S527467
CAS No.
138729-47-2
M.F
C17H17ClN6O3
M. Wt
388.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eszopiclone

CAS Number

138729-47-2

Product Name

Eszopiclone

IUPAC Name

[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate

Molecular Formula

C17H17ClN6O3

Molecular Weight

388.8 g/mol

InChI

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m0/s1

InChI Key

GBBSUAFBMRNDJC-INIZCTEOSA-N

SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl

Solubility

soluble in water
Slightly soluble in ethanol and soluble in phosphate buffer (pH 3.2)
In water, 1.7X10+2 mg/L at 25 °C (est)
8.85e-01 g/L

Synonyms

Eszopiclone; Lunesta; (S)-Zopiclone; Estorra; Esopiclone

Canonical SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl

Isomeric SMILES

CN1CCN(CC1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl

Description

The exact mass of the compound Eszopiclone is 388.10507 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in waterslightly soluble in ethanol and soluble in phosphate buffer (ph 3.2)in water, 1.7x10+2 mg/l at 25 °c (est)8.85e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines. It belongs to the ontological category of zopiclone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Eszopiclone is a prescription medication belonging to a class of drugs known as non-benzodiazepine hypnotics. Unlike benzodiazepines, eszopiclone works by selectively targeting specific subtypes of GABA (gamma-aminobutyric acid) receptors in the brain, promoting sleep initiation and maintenance []. Due to its targeted mechanism of action, eszopiclone is often studied for its efficacy and safety profile in treating insomnia.

Efficacy for Short-Term Insomnia

Clinical trials have consistently demonstrated the effectiveness of eszopiclone in improving sleep parameters in adults with short-term insomnia. Studies show that eszopiclone shortens sleep onset latency (the time it takes to fall asleep), increases total sleep time, and improves sleep quality compared to placebo [, ].

These findings are supported by a review published in the journal "Clinical Medicine: Therapeutics," which analyzed data from multiple clinical trials. The review concluded that eszopiclone is statistically and clinically effective for treating short-term insomnia across various sleep variables [].

Subpopulations with Insomnia

Research also explores the effectiveness of eszopiclone in specific populations experiencing insomnia. Studies suggest that eszopiclone may be beneficial for:

  • Older Adults: Insomnia is prevalent among older adults. Research indicates that eszopiclone is well-tolerated and effective in improving sleep in this population [].
  • Comorbid Conditions: Insomnia often co-occurs with other medical or psychiatric conditions. Studies have shown that eszopiclone can be helpful in managing insomnia associated with conditions like depression or chronic pain [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

White to light-yellow crystalline solid

XLogP3

0.5

Exact Mass

388.10507

Boiling Point

487.2

LogP

0.81
log Kow = 1.54 (est)
0.8

Appearance

Solid powder

Melting Point

202-203

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UZX80K71OE

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (16.67%): Fatal if swallowed [Danger Acute toxicity, oral];
H302+H312+H332 (33.33%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (83.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (83.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (83.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H411 (16.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Eszopiclone is indicated for the treatment of insomnia.[L6769]
Treatment of insomnia

Livertox Summary

Eszopiclone is a benzodiazepine receptor agonist that is used for the treatment of insomnia. Eszopiclone has not been implicated in causing serum enzyme elevations or clinically apparent liver injury.

Drug Classes

Sedatives and Hypnotics

Therapeutic Uses

Hypnotics and Sedatives; Sedative-hypnotic
Eszopiclone is indicated for the treatment of insomnia. /Included in US product label/
Eszopiclone is a nonbenzodiazepine hypnotic with a chemical structure unrelated to pyrazolopyrimidines, imidazopyridines, benzodiazepines, barbiturates,or other drugs with hypnotic properties.

Pharmacology

Eszopiclone rapidly induces sleep and decreases sleep latency. It also aids in the maintenance of sleep, preventing frequent awakenings.[A179659,A179662,L6769] This drug has shown anticonvulsant and muscle relaxant properties in animals but is used in humans for its sedating effects.[A179827] Eszopiclone is a central nervous system depressant with various effects. These include changes in alertness and motor coordination and the risk of next morning impairment, increasing with the amount of eszopiclone administered. Exercise caution and advise against driving a motor vehicle or activities that require full mental alertness the next morning.[L6769] Complex sleep behaviors may result from eszopiclone use. Eszopiclone should be discontinued in these cases.[L6874] Avoid the use of alcohol and other CNS depressants when eszopiclone is administered. Advise patients to skip the eszopiclone dose if alcohol has been consumed before bed or during the evening. Use the smallest dose of eszopiclone as possible, especially in elderly patients, who may experience exaggerated drug effects. Though the potential for dependence and abuse with eszopiclone is lower than for other hypnotic drugs, this drug has been abused and is known to cause dependence.[L6868]
Eszopiclone is a nonbenzodiazepine, cyclopyrrolone and active stereoisomer of zopiclone with hypnotic and sedative activity and without significant anxiolytic activity. Although the exact mechanism of action remains to be fully elucidated, eszopiclone is able to bind to and activate the omega-1 subtype of the alpha subunit of the gamma-aminobutyric acid-benzodiazepine GABA receptor complex (GABA-A), a chloride ionophore complex in the central nervous system (CNS). This leads to the opening of chloride channels, causing hyperpolarization, inhibition of neuronal firing, and enhancement of the inhibitory effect of GABA. This eventually leads to a hypnotic effect and allows for an induction of sleep.

MeSH Pharmacological Classification

Hypnotics and Sedatives

ATC Code

N - Nervous system
N05 - Psycholeptics
N05C - Hypnotics and sedatives
N05CF - Benzodiazepine related drugs
N05CF04 - Eszopiclone

Mechanism of Action

The exact mechanism of action of eszopiclone is unknown at this time but is thought to occur via binding with the GABA receptor complexes at binding sites located near benzodiazepine receptors, possibly explaining its hypnotic and sedative effects.[A179659,L6769] It has particular affinity for GABA-A (or GABAA) receptor subunits 1, 3 and 5.[A179788,A15625,A15626] Eszopiclone increases GABA-A channel currents significantly.[A179788] GABA-A channels are major inhibitory channels that cause CNS depression when their receptors are activated.[A179800]
Eszopiclone, the S-enantiomer of zopiclone (not commercially available in the US), is a sedative and hypnotic agent that is structurally unrelated to benzadiazepines and other sedative and hypnotic agents that are commercially available in the US, including barbiturates, imidazopyridines (e.g., zolpidem), and pyrazolopyrimidines (e.g., zaleplon). Eszopiclone is pharmacologically similar to zaleplon and zolpidem; all of these agents have been shown to interact with the CNS gamma-aminobutyric acid (GABA) receptor complex at binding domains located close to or allosterically coupled to benzodiazepine receptors.
The precise mechanism of action of eszopiclone as a hypnotic is unknown. Its pharmalogic effect is believed to result from its interaction with GABA-receptor complexes at binding domains located close to or allosterically coupled to benzodiazepine receptors.

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Vapor Pressure

9.7X10-11 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

138729-47-2

Associated Chemicals

Zopiclone;43200-80-2

Wikipedia

Eszopiclone

FDA Medication Guides

Lunesta
Eszopiclone
TABLET;ORAL
SUNOVION PHARMS INC
08/18/2019

Drug Warnings

Since sleep disturbances may be a manifestation of a physical and/or psychiatric disorder, symptomatic treatment of insomnia should be initiated only after careful evaluation of the patient. The failure of insomnia to remit after 7-10 days of therapy may indicate the presence of an underlying psychiatric and/or medical condition requiring evaluation.
Sedative and hypnotic agents are associated with numerous abnormal thought and behavioral processes (e.g., decreased inhibition, agitation, bizarre behavior, hallucinations, depersonalization, depression, suicidal ideation); many are similar to manifestations of alcohol intoxication or effects associated with other CNS depressants. Studies demonstrate short-term amnesic effects with eszopiclone. As with other sedative and hypnotic agents, emergence of new psychiatric abnormalities during eszopiclone therapy requires evaluation.
Studies using relatively high eszopiclone dosages (e.g., 2-4 times the recommended hypnotic dosage) in individuals with a history of benzodiazepine abuse suggest that the abuse potential of eszopiclone is similar to that of benzodiazepines (e.g., diazepam); caution is advised in patients with a history of drug or alcohol dependence or abuse.
Physical dependence results in the manifestation of withdrawal symptoms (e.g., anxiety) upon rapid dose decrease or abrupt discontinuance of many sedative and hypnotic drugs, including eszopiclone. Clinical trials of eszopiclone did not reveal evidence of a serious withdrawal syndrome; however, anxiety, abnormal dreams, nausea, and upset stomach were reported at an incidence of 2% or less after placebo substitution within 48 hours following the last dose of the drug.
For more Drug Warnings (Complete) data for ESZOPICLONE (16 total), please visit the HSDB record page.

Biological Half Life

The half-life is 6.1 hours in healthy patients but is prolonged in various patients, including those with hepatic impairment, elderly patients, in addition to those taking CYP3A enzyme inhibiting drugs.
Eszopiclone has an intermediate duration of action (i.e., possesses a half-life of approximately 5-7 hours).

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Interactions

An additive effect on psychomotor performance was seen with coadministration of eszopiclone and ethanol 0.70 g/kg for up to 4 hours after ethanol administration.
CYP3A4 is a major metabolic pathway for elimination of eszopiclone. The AUC of eszopiclone was increased 2.2-fold by coadministration of ketoconazole, a potent inhibitor of CYP3A4, 400 mg daily for 5 days. C max and t 1/2 were increased 1.4-fold and 1.3-fold, respectively. Other strong inhibitors of CYP3A4 (eg, clarithromycin, nefazodone, troleandomycin, ritonavir, nelfinavir) would be expected to behave similarly.
Racemic zopiclone exposure was decreased 80% by concomitant use of rifampicin, a potent inducer of CYP3A4. A similar effect would be expected with eszopiclone.
/The authors/ studied the possible interaction between itraconazole, a potent inhibitor of CYP3A, and zopiclone, a short-acting hypnotic. A double-blind, randomized, two-phase crossover design was used. Ten healthy young subjects received daily either 200 mg itraconazole or placebo for 4 days. On day 4 they ingested a single 7.5-mg oral dose of zopiclone. Plasma concentrations of zopiclone and itraconazole were determined and pharmacodynamic responses were measured up to 17 hr. Itraconazole significantly increased the Cmax of zopiclone from 49 to 63 ng.mL-1. The t1/2 of zopiclone was prolonged from 5.0 to 7.0 hr. The AUC(0-inifinity) of zopiclone was increased from 415 to 719 ng.mL-1 hr by itraconazole. No statistically significant differences were observed in the pharmacodynamic responses between the groups. Itraconazole has a statistically significant pharmacokinetic interaction with zopiclone but this is only of limited clinical importance, at least in young adults.
For more Interactions (Complete) data for ESZOPICLONE (6 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Inoue Y, Kamijo A, Nagai R. Patient Background Factors Affecting the Therapeutic Outcomes in Response to Eszopiclone in Adult Patients with Chronic Insomnia: A Post Hoc Analysis of a Double-Blind Phase III Study in Japan. J Clin Sleep Med. 2015 Oct 15;11(10):1171-8. doi: 10.5664/jcsm.5094. PubMed PMID: 26094929; PubMed Central PMCID: PMC4582058.
2: Dixon CL, Harrison NL, Lynch JW, Keramidas A. Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity. Br J Pharmacol. 2015 Jul;172(14):3522-36. doi: 10.1111/bph.13142. Epub 2015 May 11. PubMed PMID: 25817320; PubMed Central PMCID: PMC4507157.
3: Spierings EL, McAllister PJ, Bilchik TR. Efficacy of treatment of insomnia in migraineurs with eszopiclone (Lunesta®) and its effect on total sleep time, headache frequency, and daytime functioning: A randomized, double-blind, placebo-controlled, parallel-group, pilot study. Cranio. 2015 Apr;33(2):115-21. doi: 10.1179/0886963414Z.00000000084. Epub 2014 Oct 16. PubMed PMID: 25323219.
4: Tek C, Palmese LB, Krystal AD, Srihari VH, DeGeorge PC, Reutenauer EL, Guloksuz S. The impact of eszopiclone on sleep and cognition in patients with schizophrenia and insomnia: a double-blind, randomized, placebo-controlled trial. Schizophr Res. 2014 Dec;160(1-3):180-5. doi: 10.1016/j.schres.2014.10.002. Epub 2014 Oct 29. PubMed PMID: 25454802.
5: Sangal RB, Blumer JL, Lankford DA, Grinnell TA, Huang H. Eszopiclone for insomnia associated with attention-deficit/hyperactivity disorder. Pediatrics. 2014 Oct;134(4):e1095-103. doi: 10.1542/peds.2013-4221. PubMed PMID: 25266438.
6: Goforth HW, Preud'homme XA, Krystal AD. A randomized, double-blind, placebo-controlled trial of eszopiclone for the treatment of insomnia in patients with chronic low back pain. Sleep. 2014 Jun 1;37(6):1053-60. doi: 10.5665/sleep.3760. PubMed PMID: 24882900; PubMed Central PMCID: PMC4015379.
7: Filbey WA, Sanford DT, Baghdoyan HA, Koch LG, Britton SL, Lydic R. Eszopiclone and dexmedetomidine depress ventilation in obese rats with features of metabolic syndrome. Sleep. 2014 May 1;37(5):871-80. doi: 10.5665/sleep.3650. PubMed PMID: 24790265; PubMed Central PMCID: PMC3985114.
8: Shaikh K, Patil A, Gite S. Stability-indicating LC-UV method for the determination of eszopiclone and degradation impurities in tablet dosage form. J Chromatogr Sci. 2014 Apr;52(4):293-7. doi: 10.1093/chromsci/bmt027. Epub 2013 Apr 3. PubMed PMID: 23552846.
9: Stranks EK, Crowe SF. The acute cognitive effects of zopiclone, zolpidem, zaleplon, and eszopiclone: a systematic review and meta-analysis. J Clin Exp Neuropsychol. 2014;36(7):691-700. doi: 10.1080/13803395.2014.928268. Epub 2014 Jun 16. Review. PubMed PMID: 24931450.
10: Fox SV, Gotter AL, Tye SJ, Garson SL, Savitz AT, Uslaner JM, Brunner JI, Tannenbaum PL, McDonald TP, Hodgson R, Yao L, Bowlby MR, Kuduk SD, Coleman PJ, Hargreaves R, Winrow CJ, Renger JJ. Quantitative electroencephalography within sleep/wake states differentiates GABAA modulators eszopiclone and zolpidem from dual orexin receptor antagonists in rats. Neuropsychopharmacology. 2013 Nov;38(12):2401-8. doi: 10.1038/npp.2013.139. Epub 2013 May 31. PubMed PMID: 23722242; PubMed Central PMCID: PMC3799059.
11: Chang AY, Weirich E. Trial of Zolpidem, Eszopiclone, and Other GABA Agonists in a Patient with Progressive Supranuclear Palsy. Case Rep Med. 2014;2014:107064. doi: 10.1155/2014/107064. Epub 2014 Sep 16. PubMed PMID: 25371679; PubMed Central PMCID: PMC4209775.
12: Wamsley EJ, Shinn AK, Tucker MA, Ono KE, McKinley SK, Ely AV, Goff DC, Stickgold R, Manoach DS. The effects of eszopiclone on sleep spindles and memory consolidation in schizophrenia: a randomized placebo-controlled trial. Sleep. 2013 Sep 1;36(9):1369-76. doi: 10.5665/sleep.2968. PubMed PMID: 23997371; PubMed Central PMCID: PMC3738047.
13: Sharma N, Rao SS, Kumar ND, Reddy AM. A novel validated ultra-performance liquid chromatography Method for separation of eszopiclone impurities and its degradants in drug products. J AOAC Int. 2013 Sep-Oct;96(5):981-6. PubMed PMID: 24282935.
14: Greenblatt DJ, Zammit GK. Pharmacokinetic evaluation of eszopiclone: clinical and therapeutic implications. Expert Opin Drug Metab Toxicol. 2012 Dec;8(12):1609-18. doi: 10.1517/17425255.2012.741588. Epub 2012 Nov 6. PubMed PMID: 23126273.
15: Uchimura N, Kamijo A, Kuwahara H, Uchiyama M, Shimizu T, Chiba S, Inoue Y. A randomized placebo-controlled polysomnographic study of eszopiclone in Japanese patients with primary insomnia. Sleep Med. 2012 Dec;13(10):1247-53. doi: 10.1016/j.sleep.2012.08.015. Epub 2012 Oct 11. PubMed PMID: 23063301.
16: Selvaraj V, Skaf M, Sharma A, Farooq U, Frederick P. Eszopiclone-induced psychosis. Innov Clin Neurosci. 2012 Oct;9(10):11. PubMed PMID: 23198272; PubMed Central PMCID: PMC3508957.
17: Boyle J, Groeger JA, Paska W, Cooper JA, Rockett C, Jones S, Gandhi P, Scott J, Atzori G, Dijk DJ. A method to assess the dissipation of the [corrected] residual effects of [corrected] hypnotics: eszopiclone versus zopiclone. J Clin Psychopharmacol. 2012 Oct;32(5):704-9. doi: 10.1097/JCP.0b013e3182664eec. Erratum in: J Clin Psychopharmacol. 2013 Feb;33(1):73. PubMed PMID: 22926608.
18: Wu F, Zhao XL, Wei MJ, Wang SM, Zhou H, Guo SJ, Zhang P. Pharmacokinetics and safety of eszopiclone in healthy Chinese volunteers. Arzneimittelforschung. 2012 Dec;62(12):561-5. doi: 10.1055/s-0032-1327570. Epub 2012 Oct 4. PubMed PMID: 23038043.
19: Uchimura N, Kamijo A, Takase T. Effects of eszopiclone on safety, subjective measures of efficacy, and quality of life in elderly and nonelderly Japanese patients with chronic insomnia, both with and without comorbid psychiatric disorders: a 24-week, randomized, double-blind study. Ann Gen Psychiatry. 2012 Jun 25;11(1):15. doi: 10.1186/1744-859X-11-15. PubMed PMID: 22731653; PubMed Central PMCID: PMC3430596.
20: Krystal AD, Huang H, Zummo J, Grinnell T, Marshall RD. A WASO sub-group analysis of a 6-month study of eszopiclone 3 mg. Sleep Med. 2012 Jun;13(6):691-6. doi: 10.1016/j.sleep.2012.01.010. Epub 2012 Mar 31. PubMed PMID: 22465450.

Explore Compound Types